molecular formula C18H18N2O4 B5076319 N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide

N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide

Cat. No.: B5076319
M. Wt: 326.3 g/mol
InChI Key: IABITEUDZCOMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[221]hept-5-ene core, which is fused with a cyclopropane ring, and is further functionalized with formyl, methyl, and nitrophenyl groups

Preparation Methods

The synthesis of N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the bicyclo[2.2.1]hept-5-ene core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the cyclopropane ring: This step often involves a Simmons-Smith reaction, where a methylene group is inserted into the double bond of the bicyclo[2.2.1]hept-5-ene core.

    Functionalization with formyl, methyl, and nitrophenyl groups: These groups can be introduced through a series of substitution and addition reactions, using reagents such as formyl chloride, methyl iodide, and nitrobenzene derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity, as well as the development of scalable reaction conditions.

Chemical Reactions Analysis

N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[22

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable model for studying stereochemistry and reaction mechanisms.

    Biology: The compound could be used as a probe to investigate biological pathways involving spirocyclic compounds.

    Medicine: The compound’s functional groups may allow it to interact with biological targets, making it a potential lead compound for drug discovery.

Mechanism of Action

The mechanism by which N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. For example, the nitrophenyl group could participate in electron transfer reactions, while the formyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide include other spirocyclic compounds with bicyclo[2.2.1]hept-5-ene cores, such as:

    Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-: This compound features a methoxy group instead of the formyl and nitrophenyl groups.

    Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: This compound lacks the spirocyclic structure and additional functional groups present in the target compound.

The uniqueness of N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide lies in its combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-14-5-6-15(18(14)7-8-18)16(11)17(22)19(10-21)12-3-2-4-13(9-12)20(23)24/h2-6,9-11,14-16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABITEUDZCOMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=CC(C1C(=O)N(C=O)C3=CC(=CC=C3)[N+](=O)[O-])C24CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.